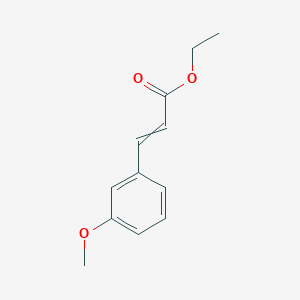
(S)-6-methyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-methyloctanoic acid: is a branched-chain fatty acid with the molecular formula C9H18O2 . . This compound is characterized by a methyl group attached to the sixth carbon of the octanoic acid chain, giving it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-methyloctanoic acid can be achieved through various methods. One common approach involves the silyl-protection of methyl 3-hydroxy-2-methylpropionate, followed by reduction of the ester to a primary alcohol, which is then tosylated. The tosylate undergoes Cu(I)-catalyzed cross-coupling with propylmagnesium chloride, followed by deprotection, tosylation, and base-induced reaction with di-t-butyl malonate. Microwave heating of the diester in 2,2,2-trifluoroethanol yields this compound .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of 2-ethylhexanol to octene, followed by hydroformylation to isononanal and subsequent oxidation to isononanoic acid .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-6-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles and catalysts.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-6-methyloctanoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It plays a role in metabolic studies, particularly in the metabolism of branched-chain fatty acids.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-6-methyloctanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it is metabolized to coenzyme A (CoA) esters, which are pivotal intermediates in the metabolism of alkanes by anaerobic bacteria . These CoA esters participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparaison Avec Des Composés Similaires
- 4-Methyloctanoic acid
- 2-Methylhexanoic acid
- 6-Methylheptanoic acid
Comparison: (S)-6-methyloctanoic acid is unique due to its specific branching at the sixth carbon, which imparts distinct chemical and physical properties compared to other methyl-substituted octanoic acids. This branching affects its reactivity, solubility, and interaction with biological molecules, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H18O2 |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(6S)-6-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m0/s1 |
Clé InChI |
GPOPHQSTNHUENT-QMMMGPOBSA-N |
SMILES |
CCC(C)CCCCC(=O)O |
SMILES isomérique |
CC[C@H](C)CCCCC(=O)O |
SMILES canonique |
CCC(C)CCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 3-[(4-formyl-2-nitrophenyl)sulfanyl]propanoate](/img/structure/B8730266.png)




![9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8730311.png)


![Ethyl 1-cyanospiro[2.5]octane-1-carboxylate](/img/structure/B8730330.png)
